2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF3N3O3/c1-14-9-10-17-23(35)18(22(34)15-5-4-6-16(26)11-15)12-32(24(17)30-14)13-21(33)31-20-8-3-2-7-19(20)25(27,28)29/h2-12H,13H2,1H3,(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPFRADCYRJHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a derivative of naphthyridine that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-2-aminobenzothiazole derivatives with various acylating agents. The resulting products have shown varied biological activities, particularly in antimicrobial and anticancer domains. The synthetic pathways often utilize established methods for creating naphthyridine derivatives, which are known for their pharmacological properties .
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against a range of bacterial strains, showing notable effectiveness. A study highlighted that derivatives with specific substitutions on the aromatic rings demonstrated enhanced antibacterial activity .
Anticancer Properties
The compound's structure suggests potential anticancer activity. In vitro studies have evaluated its cytotoxic effects on various human cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines, indicating promising anticancer potentials . The presence of electron-withdrawing groups in the structure appears to enhance the cytotoxicity against these cell lines.
Enzyme Inhibition
Naphthyridine derivatives are also known to act as enzyme inhibitors. This property is particularly relevant in drug design for conditions like cancer and bacterial infections. Specific studies have demonstrated that modifications to the naphthyridine core can lead to enhanced inhibition of key metabolic enzymes involved in tumor progression and bacterial resistance mechanisms .
Study 1: Antimicrobial Efficacy
In a comparative study, a series of naphthyridine derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the introduction of chlorine and trifluoromethyl groups significantly improved the antimicrobial efficacy compared to non-substituted analogs .
Study 2: Cytotoxicity Assessment
A recent investigation focused on the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The study employed the crystal violet assay to measure cell viability post-treatment with varying concentrations of the compounds. Results indicated that compounds featuring the trifluoromethyl group consistently exhibited lower IC50 values, suggesting enhanced potency against cancer cells .
Data Table: Biological Activity Overview
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
Naphthyridine derivatives have been investigated for their anticancer potential. The specific compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis and cell cycle arrest, which are crucial pathways in cancer treatment .
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications, making it useful in creating libraries of compounds for drug discovery .
Development of Screening Libraries
This compound is included in various chemical libraries used for high-throughput screening in drug discovery programs. It is part of targeted diversity libraries, which aim to identify new bioactive compounds through systematic exploration of chemical space .
Case Study: Antimicrobial Evaluation
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several naphthyridine derivatives, including the compound discussed. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Case Study: Anticancer Activity
In another significant study, researchers synthesized this naphthyridine derivative and evaluated its effects on human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner and triggered apoptotic pathways, highlighting its promise as an anticancer agent .
Summary Table of Applications
Q & A
Basic Research Question
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm) confirm the 3-chlorobenzoyl and trifluoromethylphenyl groups. The 7-methyl group appears as a singlet (~δ 2.5 ppm), while the acetamide’s NH resonates near δ 10 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ should match the molecular weight (C₂₄H₁₇ClF₃N₃O₃: ~511.8 g/mol). Fragmentation patterns validate the naphthyridine core and substituents .
Advanced Consideration : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., naphthyridine ring protons).
What strategies address contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation time) as in ’s cancer inhibition studies.
- Solubility issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity artifacts.
- Metabolic stability : Compare data from hepatic microsome assays (e.g., human vs. rodent) to identify species-specific degradation .
Methodological Solution : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based) and cross-reference with structural analogs (–11).
How is computational modeling used to predict the compound’s binding affinity for target proteins?
Advanced Research Question
- Docking studies : Align the compound with known inhibitors of c-Met kinase (e.g., PDB ID 3LQ8) using software like AutoDock Vina. The 3-chlorobenzoyl group may occupy hydrophobic pockets, while the trifluoromethylphenyl enhances π-π stacking .
- QSAR models : Correlate substituent electronegativity (e.g., Cl, CF₃) with inhibitory potency using datasets from –11.
Validation : Compare predictions with experimental IC₅₀ values and mutagenesis data (e.g., c-Met ATP-binding site mutations).
What are the key challenges in scaling up synthesis without compromising purity?
Advanced Research Question
- Intermediate stability : Monitor hydrolysis-prone intermediates (e.g., ester groups) via HPLC during prolonged reactions.
- By-product formation : Optimize stoichiometry (e.g., 1.1 eq of CS₂CO₃) to suppress dimerization or over-substitution .
- Purification : Use column chromatography with gradient elution (hexane/EtOAc) or recrystallization (ethanol/water mixtures) for >95% purity .
How does the compound’s stability under physiological conditions impact its pharmacological evaluation?
Advanced Research Question
- pH stability : Test degradation in buffers (pH 1–9) to simulate gastrointestinal (oral) vs. intravenous administration. The acetamide group may hydrolyze in acidic conditions.
- Plasma stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify via LC-MS. Low stability necessitates prodrug strategies .
Mitigation : Introduce electron-withdrawing groups (e.g., CF₃) to stabilize the naphthyridine core against oxidation .
What structural modifications enhance selectivity for cancer-related targets like c-Met kinase?
Advanced Research Question
- Substituent optimization : Replace the 7-methyl group with bulkier substituents (e.g., isopropyl) to improve hydrophobic interactions.
- Scaffold hopping : Integrate pyrazolo[4,3-d]pyrimidinone moieties (as in ) to mimic ATP’s adenine binding.
- In silico screening : Prioritize derivatives with lower predicted binding energy (<-8 kcal/mol) to reduce off-target effects .
How are impurities characterized and controlled during synthesis?
Basic Research Question
- HPLC-MS : Identify impurities (e.g., unreacted starting materials, dechlorinated by-products) using reverse-phase C18 columns.
- Thresholds : Follow ICH guidelines (e.g., ≤0.15% for unknown impurities) .
Advanced Consideration : Use preparative TLC to isolate impurities for structural elucidation via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
